molecular formula C17H16O2 B8506761 1,3-Diphenylpentane-1,4-dione CAS No. 83188-10-7

1,3-Diphenylpentane-1,4-dione

Cat. No. B8506761
Key on ui cas rn: 83188-10-7
M. Wt: 252.31 g/mol
InChI Key: ZBFQDRYTVCCMSY-UHFFFAOYSA-N
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Patent
US08217073B2

Procedure details

1-Trimethylsilanyl-ethanone (1.15 mL; 8.02 mmol) followed by DBU (0.18 mL; 1.2 mmol) were added to a suspension of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (304 mg; 1.21 mmol) in dry THF (5 mL). The mixture was heated at 70° C. for 4 min, cooled near rt, then chalcone (833 mg; 4.00 mmol) and 2-propanol (1.22 mL; 15.9 mmol) were added. The reaction was degassed and reacted under nitrogen at 70° C. After 24 h, the reaction was concentrated on a rotary evaporator. Ethyl acetate (25 mL) was added and this washed with H2O (3×3 mL) and satd NaCl (2×3 mL). The organic portion was dried (MgSO4) and filtered through silica with an EtOAc wash. Crude product was adsorbed onto silica (2 g) then purified by MPLC (40 g of silica using a 0→20% EtOAc in hexanes gradient). Pure product was obtained as a clear, colorless viscous liquid (980 mg; 97%). 1H NMR (CDCl3) d 7.98-7.94 (m, 2H), 7.56 (m, 1H), 7.47-7.42 (m, 2H), 7.39-7.27 (m, 5H), 4.44 (dd, J=3.6, 10.0 Hz, 1H), 4.02 (dd, J=10.0, 18.0 Hz, 1H), 3.14 (dd, J=3.6, 18.0 Hz, 1H); GC-MS 252 ([M]+).
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
833 mg
Type
reactant
Reaction Step Three
Quantity
1.22 mL
Type
reactant
Reaction Step Three
Quantity
304 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3](=[O:5])[CH3:4].C1CCN2C(=NCCC2)CC1.[C:19]1([CH:25]=[CH:26][C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[O:28])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CC(O)C>[Br-].C([N+]1C(C)=C(CCO)SC=1)C.C1COCC1>[C:29]1([C:27](=[O:28])[CH2:26][CH:25]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:3](=[O:5])[CH3:4])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.15 mL
Type
reactant
Smiles
C[Si](C(C)=O)(C)C
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
833 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
1.22 mL
Type
reactant
Smiles
CC(C)O
Step Four
Name
Quantity
304 mg
Type
catalyst
Smiles
[Br-].C(C)[N+]1=CSC(=C1C)CCO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled near rt
CUSTOM
Type
CUSTOM
Details
The reaction was degassed
CUSTOM
Type
CUSTOM
Details
reacted under nitrogen at 70° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
Ethyl acetate (25 mL) was added
WASH
Type
WASH
Details
this washed with H2O (3×3 mL) and satd NaCl (2×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through silica with an EtOAc
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
then purified by MPLC (40 g of silica using a 0→20% EtOAc in hexanes gradient)
CUSTOM
Type
CUSTOM
Details
Pure product was obtained as a clear, colorless viscous liquid (980 mg; 97%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)C(CC(C(C)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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